Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate

Descripción general

Descripción

Fluorinated pyridines, such as the one in your query, are of significant interest due to their unique physical, chemical, and biological properties . They often exhibit reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines is a topic of ongoing research. Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis

The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom, which has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis

Fluorinated pyridines participate in a variety of chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Aplicaciones Científicas De Investigación

1. Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, has been studied for the development of a rapid and selective bioanalytical method. This method, validated following USFDA guidelines, is crucial for quantitative measurement in drug development processes (Nemani, Shard, & Sengupta, 2018).

2. Synthesis in Antibacterial Agents

The compound plays a key role in synthesizing Quinolone antibacterial agents. The synthesis process involves the treatment of 2,6-dichloro-5-fluoro-nicotine acid with various reagents to produce the desired compound with high-quality crystals (Qiu-feng, 2005).

3. Modification of Biologically Active Compounds

Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate has been utilized in modifying tetrahydrocarbazoles, leading to new compounds with potential applications in neuroscience. These modified compounds have been studied for their influence on neuronal NMDA-receptors (Sokolov et al., 2014).

4. Asymmetric Reduction in Fungal Studies

The compound, in the form of ethyl 3-aryl-3-oxopropanoates, has been used in studies involving the fungus Rhizopus arrhizus, highlighting its potential in biochemical research related to enantioselective processes (Salvi & Chattopadhyay, 2006).

5. Polymorphism in Pharmaceutical Compounds

Research has been conducted on the polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. This study is significant for understanding the physical and analytical characterization challenges in pharmaceuticals (Vogt et al., 2013).

6. Cytotoxicity Evaluation in Cancer Research

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and related compounds have been synthesized and evaluated for their cytotoxic activity against tumor cells, contributing to cancer research and potential drug development (Almeida et al., 2021).

7. Synthesis in Antitumor Activity Studies

The compound has been involved in synthesizing amino acid ester derivatives containing 5-fluorouracil, which demonstrated significant antitumor activity, contributing to cancer research and therapy advancements (Xiong et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of biologically active compounds . These compounds often interact with various biological targets, depending on their specific structures and functional groups.

Mode of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This property can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biochemical reactions due to their reactivity and the presence of the fluorine atom .

Pharmacokinetics

The presence of the fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .

Result of Action

Fluoropyridines are known to exhibit a wide range of biological activities, which can be attributed to their interaction with various cellular targets .

Action Environment

The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIQUZBCPIUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

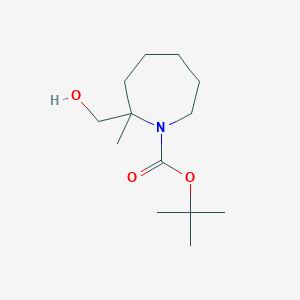

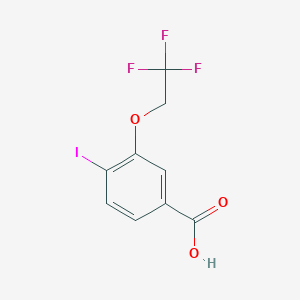

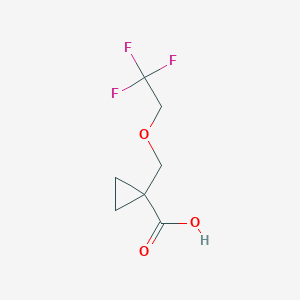

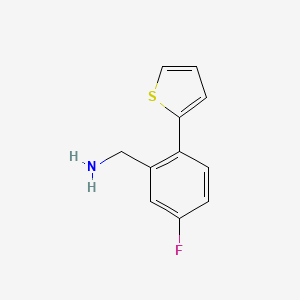

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)

![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)

amine](/img/structure/B1411814.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)